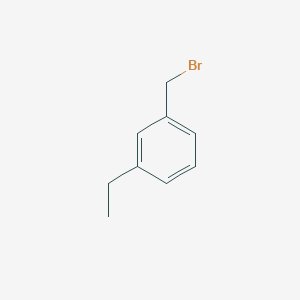

1-(Bromomethyl)-3-ethylbenzene

Description

Contextualization within Halogenated Aromatic Compounds and Benzylic Halides

Halogenated aromatic compounds are a broad class of chemicals that feature one or more halogen atoms attached to an aromatic ring. msdvetmanual.comiloencyclopaedia.org This group of compounds is known for its diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. msdvetmanual.comguidechem.com The presence of a halogen atom can significantly alter the electronic properties and reactivity of the aromatic ring, providing a handle for further chemical modifications. acs.org

Within this class, 1-(Bromomethyl)-3-ethylbenzene is specifically categorized as a benzylic halide. Benzylic halides are compounds where a halogen atom is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. wisdomlib.org This structural motif is of particular interest to organic chemists due to the enhanced reactivity of the benzylic C-X bond (where X is a halogen) towards nucleophilic substitution and elimination reactions. The stability of the resulting benzylic carbocation or radical intermediate plays a crucial role in these transformations.

The reactivity of benzylic halides like 1-(Bromomethyl)-3-ethylbenzene makes them valuable reagents in a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govrsc.org They are frequently employed in cross-coupling reactions to construct complex molecular architectures. wisdomlib.orgnih.gov

Significance as a Precursor and Building Block in Advanced Chemical Synthesis

The utility of 1-(Bromomethyl)-3-ethylbenzene in organic synthesis stems from its ability to act as a versatile precursor and building block. The bromomethyl group serves as a reactive site for introducing various functionalities into the molecule. For instance, it can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. organic-chemistry.org

This reactivity has been harnessed in the synthesis of numerous complex organic molecules. For example, benzylic halides are key intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. lookchem.comguidechem.com They can also be used to introduce the benzyl (B1604629) protecting group for alcohols and carboxylic acids, a common strategy in multi-step organic synthesis. iarc.fr

Furthermore, 1-(Bromomethyl)-3-ethylbenzene can participate in various coupling reactions, such as the synthesis of diarylmethanes through palladium-catalyzed cross-coupling with aryl halides. nih.gov It can also undergo homocoupling reactions to form bibenzyl derivatives. acs.orgacs.org These reactions are instrumental in constructing the core structures of many biologically active compounds and functional materials.

Historical Development and Early Research Contributions on Benzyl Bromide Derivatives

The study of benzyl bromide and its derivatives has a rich history dating back to the 19th century. The first synthesis of benzyl bromide was reported in 1869 by William Henry Perkin. justdial.com Early research on these compounds focused on understanding their fundamental reactivity and exploring their potential applications in organic synthesis.

Over the years, extensive research has been conducted on the reactions of benzyl bromide derivatives. These studies have elucidated the mechanisms of their reactions, such as nucleophilic substitution, and have led to the development of new synthetic methodologies. For instance, the use of various catalysts, such as Lewis acids, has been shown to promote the reactions of benzyl bromide derivatives with diazo compounds, leading to the formation of new carbon-carbon bonds. nih.gov

The development of modern analytical techniques, such as NMR spectroscopy and X-ray crystallography, has provided deeper insights into the structure and properties of benzyl bromide derivatives. mdpi.com This has further facilitated their application in the synthesis of complex and highly functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUZAFPGSNEQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216658-62-7 | |

| Record name | 1-(bromomethyl)-3-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 3 Ethylbenzene

Direct Bromination Approaches

Direct bromination methods focus on the introduction of a bromine atom at the benzylic carbon of 3-ethyltoluene (B166259). These approaches often utilize radical reactions, which are favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

Free Radical Benzylic Bromination Utilizing N-Bromosuccinimide (NBS) and Radical Initiators

A widely employed and effective method for the selective benzylic bromination of alkylbenzenes is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator. google.commissouri.edu This reaction, often referred to as the Wohl-Ziegler reaction, provides a low concentration of bromine in the reaction mixture, which helps to minimize competing reactions such as electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com

The reaction is typically carried out by refluxing a solution of 3-ethyltoluene and NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.edu The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This bromine radical then abstracts a hydrogen atom from the benzylic position of 3-ethyltoluene to form a resonance-stabilized benzylic radical. libretexts.orgpw.live This radical subsequently reacts with a molecule of bromine, generated in situ from the reaction of NBS with HBr, to yield 1-(bromomethyl)-3-ethylbenzene and another bromine radical, thus propagating the chain reaction. masterorganicchemistry.comyoutube.com

Key Factors for Successful Bromination with NBS:

| Factor | Importance |

|---|---|

| Solvent | Anhydrous, non-polar solvents like CCl₄ are crucial to prevent hydrolysis of the product. missouri.edu |

| Initiator | Radical initiators (e.g., AIBN, benzoyl peroxide) or photochemical induction are necessary to start the radical chain reaction. missouri.educhadsprep.com |

| Purity of NBS | Freshly recrystallized NBS is recommended to minimize side reactions. missouri.edu |

Photochemical Induction in Bromination Reactions

Light, particularly UV radiation, can serve as an effective initiator for the free radical bromination of alkylbenzenes. researchgate.netresearchgate.net Photochemical induction promotes the homolytic cleavage of the bromine-bromine bond in molecular bromine or the nitrogen-bromine bond in NBS, generating the necessary bromine radicals to initiate the chain reaction. libretexts.orgyoutube.com This method can be a greener alternative to the use of chemical radical initiators. researchgate.net

The reaction is typically performed by irradiating a solution of 3-ethyltoluene and the brominating agent (NBS or Br₂) in a suitable solvent. researchgate.netorganic-chemistry.org The photochemical energy provides the activation required for the formation of the initial bromine radicals. The subsequent steps of the mechanism, involving the formation of the benzylic radical and its reaction with bromine, are analogous to those in the chemically initiated process. youtube.com The use of visible light in conjunction with photocatalysts is also an emerging and environmentally friendly approach. researchgate.netnih.gov

Selective Bromination Strategies for Alkylbenzenes

Achieving high selectivity for the desired benzylic bromide is a key challenge in the bromination of alkylbenzenes like 3-ethyltoluene. The primary factor driving the high regioselectivity for the benzylic position is the stability of the intermediate benzylic radical, which is significantly stabilized by resonance with the aromatic ring. chemistrysteps.compw.live This makes the benzylic C-H bonds weaker and more susceptible to abstraction by a bromine radical compared to other alkyl C-H bonds. libretexts.orglibretexts.org

However, side reactions can occur, including bromination at other positions on the alkyl chain or electrophilic aromatic substitution on the benzene (B151609) ring. chadsprep.com To enhance selectivity for the benzylic position, specific strategies are employed:

Use of NBS: As previously mentioned, NBS is a key reagent for selective benzylic bromination because it maintains a low concentration of Br₂, which disfavors electrophilic aromatic substitution. libretexts.orgchadsprep.com

Reaction Conditions: Careful control of reaction conditions, such as temperature and the choice of solvent, can influence the selectivity. gla.ac.ukgla.ac.uk For instance, using non-polar solvents minimizes the formation of ionic species that could lead to aromatic bromination.

Steric and Electronic Effects: The electronic properties of substituents on the aromatic ring can influence the rate and selectivity of bromination. nsf.govnih.gov In the case of 3-ethyltoluene, the ethyl group is an activating group, which could potentially increase the susceptibility of the ring to electrophilic attack. However, the radical pathway at the benzylic position is generally much faster under the appropriate conditions.

Alternative Synthetic Routes

While direct bromination of 3-ethyltoluene is the most common approach, alternative synthetic strategies can also be employed to produce 1-(bromomethyl)-3-ethylbenzene.

Transformation of Precursors Bearing Hydroxy or Other Leaving Groups

An alternative route involves the conversion of a precursor molecule, such as (3-ethylphenyl)methanol, into the desired benzyl (B1604629) bromide. This approach is particularly useful when the starting alcohol is readily available. The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a better one.

One common method for this transformation is the use of phosphorus tribromide (PBr₃). chemistrysteps.comyoutube.com The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol oxygen attacks the phosphorus atom, and a bromide ion is subsequently displaced. This intermediate then undergoes backside attack by another bromide ion at the benzylic carbon, leading to the formation of 1-(bromomethyl)-3-ethylbenzene with inversion of configuration if the carbon were chiral. masterorganicchemistry.comcommonorganicchemistry.com This method is generally effective for primary and secondary alcohols. chemistrysteps.com

Comparison of Reagents for Alcohol to Bromide Conversion:

| Reagent | Advantages | Disadvantages |

|---|---|---|

| PBr₃ | Effective for primary and secondary alcohols, mild conditions. chemistrysteps.commasterorganicchemistry.com | Can be sensitive to moisture. |

| SOBr₂ | Another option for converting alcohols to bromides. commonorganicchemistry.com | More reactive and less commonly used than SOCl₂. commonorganicchemistry.com |

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile approach to forming carbon-halogen bonds, although they are less commonly reported specifically for the synthesis of 1-(bromomethyl)-3-ethylbenzene from 3-ethyltoluene. However, the principles of palladium catalysis can be applied to the synthesis of benzyl bromides in general. acs.orgacs.org

For instance, a palladium catalyst could potentially be used to facilitate the reaction between a suitable 3-ethylbenzyl precursor and a bromide source. Palladium-catalyzed reactions often offer high selectivity and functional group tolerance. nih.govrsc.org Some palladium-catalyzed methods focus on the cross-coupling of benzyl bromides with other molecules, demonstrating the utility of these compounds in further synthesis. acs.orgorganic-chemistry.org There are also palladium-catalyzed methods for the direct C-H activation and subsequent functionalization of benzylic positions, which could potentially be adapted for bromination. organic-chemistry.orgrsc.org

Optimization of Reaction Conditions and Yields

The synthesis of 1-(Bromomethyl)-3-ethylbenzene via benzylic bromination of 3-ethyltoluene is a process influenced by several critical reaction parameters. Optimization of these conditions is paramount to maximize the yield of the desired product while minimizing the formation of byproducts, such as dibrominated compounds or products of aromatic bromination. Key factors that are typically manipulated to enhance reaction efficiency include the choice of brominating agent, the nature and concentration of the radical initiator, the reaction solvent, temperature, and reaction time.

The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This method is favored because NBS provides a low, constant concentration of bromine, which selectively promotes radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

Detailed research into benzylic brominations of similar substrates has demonstrated that the yield of the monobrominated product is highly sensitive to the stoichiometry of the reactants and the choice of solvent. For instance, studies on analogous toluene (B28343) derivatives have shown that varying the equivalents of NBS and the radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), can significantly impact the product distribution. An excess of NBS can lead to the formation of dibrominated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

The selection of a suitable solvent is also crucial. Carbon tetrachloride (CCl4) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents have been investigated. Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can serve as effective replacements, in some cases leading to higher yields and shorter reaction times. For example, in the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester, a yield of 92% was achieved in 1,2-dichlorobenzene, compared to 79% in a classic Wohl-Ziegler procedure researchgate.net.

The concentration of the radical initiator is another parameter that requires careful optimization. While a catalytic amount is sufficient, the optimal concentration can vary. Investigations have shown that increasing the amount of AIBN up to a certain point (e.g., 0.04 equivalents) can increase the reaction yield, after which further addition may not provide any significant benefit researchgate.net.

Furthermore, photochemical methods, which use light to initiate the radical chain reaction, have emerged as a green and efficient alternative to the use of chemical initiators. Continuous flow photochemical reactors, in particular, offer precise control over reaction parameters and can lead to significantly improved yields and space-time yields.

To illustrate the impact of varying reaction conditions on the yield of 1-(Bromomethyl)-3-ethylbenzene, the following interactive data table presents a hypothetical optimization study based on typical findings for benzylic bromination reactions.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of 1-(Bromomethyl)-3-ethylbenzene

The following data is representative of typical optimization studies for benzylic bromination and is intended for illustrative purposes.

| Entry | Molar Ratio (3-Ethyltoluene:NBS) | Initiator (AIBN, mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1.1 | 1 | Carbon Tetrachloride | 77 (Reflux) | 4 | 75 |

| 2 | 1:1.3 | 1 | Carbon Tetrachloride | 77 (Reflux) | 4 | 85 |

| 3 | 1:1.5 | 1 | Carbon Tetrachloride | 77 (Reflux) | 4 | 82 (with dibromide) |

| 4 | 1:1.3 | 0.5 | Carbon Tetrachloride | 77 (Reflux) | 6 | 78 |

| 5 | 1:1.3 | 2 | Carbon Tetrachloride | 77 (Reflux) | 3 | 88 |

| 6 | 1:1.3 | 2 | 1,2-Dichlorobenzene | 80 | 3 | 91 |

| 7 | 1:1.3 | 2 | Benzene | 80 (Reflux) | 5 | 65 |

| 8 | 1:1.3 | - (UV Light) | Carbon Tetrachloride | 60 | 2 | 90 |

This representative data highlights that a slight excess of NBS is generally optimal to drive the reaction to completion, while a larger excess can promote side reactions. The concentration of the radical initiator and the reaction time are inversely related; a higher initiator concentration can lead to shorter reaction times. The choice of solvent has a profound effect, with more inert and non-polar solvents typically favoring higher yields. Photochemical initiation presents a highly efficient method for this transformation.

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 3 Ethylbenzene

Cross-Coupling Reactions

1-(Bromomethyl)-3-ethylbenzene is a valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, and the benzylic halide moiety is well-suited for this purpose.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species and an organic halide or triflate. nih.govnih.gov 1-(Bromomethyl)-3-ethylbenzene can serve as the electrophilic partner in these couplings to synthesize diarylmethane derivatives and other methylene-linked aryl systems, which are important structural motifs in medicinal chemistry. nih.gov

The reaction typically involves coupling the benzylic bromide with an arylboronic acid or, more recently, with more stable potassium aryltrifluoroborates. nih.gov These reactions generally exhibit high functional group tolerance and use relatively non-toxic reagents. nih.gov A common catalytic system involves a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like cesium carbonate (Cs₂CO₃) in a mixed solvent system such as THF/water. nih.gov

| Electrophile | Nucleophile (Organoboron) | Catalyst / Base | Product |

| 1-(Bromomethyl)-3-ethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Benzyl-3-ethylbenzene |

| 1-(Bromomethyl)-3-ethylbenzene | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | 1-((4-Methoxybenzyl)oxy)-3-ethylbenzene |

| 1-(Bromomethyl)-3-ethylbenzene | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-((3-Ethylbenzyl)thio)thiophene |

This table presents representative Suzuki-Miyaura coupling reactions generalized for a benzylic bromide like 1-(bromomethyl)-3-ethylbenzene.

The Negishi coupling provides another efficient method for carbon-carbon bond formation by coupling an organic halide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is particularly notable for its ability to form C(sp²)-C(sp³) bonds, making it highly relevant for 1-(bromomethyl)-3-ethylbenzene, which is a C(sp³) electrophile. wikipedia.org

In a typical application, 1-(bromomethyl)-3-ethylbenzene can be coupled with an arylzinc reagent (a C(sp²) nucleophile) to yield diarylmethane structures. The reaction can also involve coupling with alkyl-, alkenyl-, or other organozinc reagents. wikipedia.org Palladium catalysts are often preferred for their high yields and functional group tolerance. wikipedia.org Recent advancements have expanded the utility of Negishi coupling in medicinal chemistry for the synthesis of C(sp³)-enriched drug-like molecules. acs.org

| Electrophile (C(sp³) Source) | Nucleophile (Organozinc) | Catalyst | Product Type (C(sp²)-C(sp³) Bond) |

| 1-(Bromomethyl)-3-ethylbenzene | Phenylzinc chloride | Pd(PPh₃)₄ | 1-Benzyl-3-ethylbenzene |

| 1-(Bromomethyl)-3-ethylbenzene | (4-Fluorophenyl)zinc bromide | Ni(acac)₂ / XPhos | 1-Ethyl-3-(4-fluorobenzyl)benzene |

| 1-(Bromomethyl)-3-ethylbenzene | Vinylzinc chloride | Pd₂(dba)₃ / P(2-furyl)₃ | 1-(But-3-en-1-yl)-3-ethylbenzene |

This table illustrates potential Negishi coupling reactions for forming C(sp²)-C(sp³) bonds using 1-(bromomethyl)-3-ethylbenzene.

Other Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the more common cross-coupling reactions, the benzylic bromide functionality of 1-(bromomethyl)-3-ethylbenzene allows it to participate in other significant metal-catalyzed C-C bond-forming reactions, such as the Heck and Sonogashira couplings. These reactions typically involve aryl or vinyl halides, but benzylic halides can also serve as effective substrates under appropriate conditions. wikipedia.orglibretexts.org

The Heck reaction , or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org While originally developed for aryl and vinyl halides, the reaction has been extended to include benzylic halides. For instance, nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with simple olefins have been shown to produce functionalized allylbenzene (B44316) derivatives at room temperature. nih.gov The mechanism for the palladium-catalyzed Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. libretexts.org In the case of benzylic halides, this process allows for the formation of various substituted allylbenzene structures. nih.gov

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst with an amine base. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for constructing sp²-sp carbon-carbon bonds. organic-chemistry.org The extension of this reaction to include benzylic halides like 1-(bromomethyl)-3-ethylbenzene provides a direct route to aryl alkynes. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final coupled product. beilstein-journals.org There are reports of successful Sonogashira couplings of benzylic halides with terminal alkynes using various catalytic systems, including copper-based catalysts under ambient conditions. researchgate.net

Table 1: Examples of Heck-Type Reactions with Benzylic Halides

| Benzyl Halide | Alkene | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Ethylene | Ni(COD)₂/PCy₂Ph/Et₃SiOTf | Allylbenzene | 95 | nih.gov |

| 4-Methoxybenzyl chloride | 1-Octene | Ni(COD)₂/PCy₂Ph/Et₃SiOTf | 1-(4-Methoxyphenyl)-2-nonene | 91 | nih.gov |

| Benzyl bromide | Methyl acrylate (B77674) | Pd(OAc)₂/Bu₃N | Methyl 2-benzylacrylate & Methyl cinnamate | Mixture | nih.gov |

| Benzyl chloride | Styrene (B11656) | Pd(OAc)₂/K₂CO₃ | 1,3-Diphenyl-1-propene | 85 | nih.gov |

This table presents data for analogous Heck-type reactions involving benzylic halides to illustrate the potential reactivity of 1-(bromomethyl)-3-ethylbenzene.

Free Radical Reactions

The benzylic position of 1-(bromomethyl)-3-ethylbenzene is particularly susceptible to free radical reactions due to the stability of the resulting benzylic radical.

The carbon-hydrogen bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them prone to homolytic cleavage. masterorganicchemistry.com This is because the resulting radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent benzene (B151609) ring. libretexts.orgkhanacademy.org While 1-(bromomethyl)-3-ethylbenzene is typically formed from the radical bromination of 1-ethyl-3-methylbenzene, the C-Br bond in the product can also undergo subsequent transformations initiated by radical processes.

The formation of the 3-ethylbenzyl radical from 1-(bromomethyl)-3-ethylbenzene can be initiated by light or radical initiators. This radical can then participate in various transformations. For example, in the presence of a hydrogen donor, it can be reduced back to 1-ethyl-3-methylbenzene. Conversely, it can react with other radical species or undergo coupling reactions. The stability of this benzylic radical intermediate dictates the regioselectivity of these reactions, favoring functionalization at the benzylic carbon. chemistrysteps.com

The key step in the free radical reactions of 1-(bromomethyl)-3-ethylbenzene is the homolytic cleavage of the carbon-bromine bond. This process generates the 3-ethylbenzyl radical and a bromine radical.

C₆H₄(CH₂Br)(CH₂CH₃) → C₆H₄(CH₂•)(CH₂CH₃) + Br•

The energy required for this bond dissociation is a critical factor. Studies on benzyl halides have shown that the bond dissociation energies for the C-X bond in their radical anions are significantly lower than in the neutral parent molecules, suggesting that cleavage can be concerted with electron addition. rsc.org This process is fundamental to understanding reactions like radical nucleophilic substitutions. The homolytic C-Br bond dissociation energies (BDEs) are of fundamental importance, and for a simple benzyl bromide, the C-Br BDE is significantly lower than for non-benzylic alkyl bromides, facilitating radical formation. masterorganicchemistry.comresearchgate.net This enhanced reactivity is a cornerstone of the synthetic utility of benzylic bromides, allowing for reactions that are not feasible with other alkyl halides. masterorganicchemistry.com

Elimination Reactions and Derivatization Pathways

The presence of a good leaving group (bromide) at the benzylic position makes 1-(bromomethyl)-3-ethylbenzene a versatile substrate for both elimination reactions and various derivatization pathways, primarily through nucleophilic substitution.

Benzylic halides readily undergo elimination reactions to form conjugated alkenes. ucalgary.ca Under the influence of a strong, non-nucleophilic base, 1-(bromomethyl)-3-ethylbenzene can undergo an E2 elimination to yield 1-ethyl-3-vinylbenzene. The stability of the resulting conjugated system, where the newly formed double bond is in conjugation with the aromatic ring, provides a strong thermodynamic driving force for this reaction. youtube.com It has been demonstrated that treating benzyl bromides with bases like lithium diisopropylamide (LDA) can efficiently produce symmetric E-stilbenes in high yields. tandfonline.com Benzylic halides can also undergo E1 elimination, as they are capable of forming stable benzylic carbocations. youtube.comyoutube.com

The primary route for the derivatization of 1-(bromomethyl)-3-ethylbenzene is through nucleophilic substitution reactions (Sₙ1 and Sₙ2). The benzylic carbon is an excellent electrophile. Strong nucleophiles will typically react via an Sₙ2 mechanism. khanacademy.org Weaker nucleophiles may favor an Sₙ1 pathway due to the formation of the resonance-stabilized benzylic carbocation. libretexts.orgyoutube.com This reactivity allows for the introduction of a wide array of functional groups. For example, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. nih.gov Reaction with amines yields the corresponding substituted benzylamines, and treatment with alkoxides or carboxylates produces ethers and esters, respectively. osti.govresearch-solution.comlibretexts.org

Table 2: Examples of Derivatization Reactions of Benzylic Halides

| Benzylic Halide | Nucleophile/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Benzyl bromide | Sodium cyanide (NaCN) | Sₙ2 | Benzyl nitrile | nih.govresearchgate.net |

| Benzyl bromide | Sodium azide (B81097) (NaN₃) | Sₙ2 | Benzyl azide | nih.gov |

| Benzyl bromide | N,N-disubstituted ethanolamines / Na₂CO₃ | Sₙ2 | Benzyl ether | osti.govnih.gov |

| Benzyl bromide | 1-(4-Nitrophenyl) piperazine | Sₙ2 | N-Benzylpiperazine | rsc.org |

| 4-Methoxybenzyl bromide | Benzyl 2-diazobutanoate / SnBr₄ | C-C Insertion | Homologated alkyl bromide | nih.gov |

| Benzyl bromide | Lithium diisopropylamide (LDA) | Elimination (E2) | E-Stilbene | tandfonline.com |

This table presents data for analogous derivatization reactions involving benzylic halides to illustrate the synthetic potential of 1-(bromomethyl)-3-ethylbenzene.

Applications of 1 Bromomethyl 3 Ethylbenzene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The utility of 1-(Bromomethyl)-3-ethylbenzene as a versatile building block stems from the high reactivity of the benzylic C-Br bond. This feature makes it an excellent electrophile for nucleophilic substitution reactions. Organic chemists leverage this reactivity to introduce the 3-ethylbenzyl moiety into larger, more complex molecules.

Benzyl (B1604629) bromides are fundamental reagents in forming carbon-carbon and carbon-heteroatom bonds. For instance, in reactions analogous to those involving other benzyl bromides, 1-(Bromomethyl)-3-ethylbenzene can be used in one-pot syntheses to create complex structures such as (E)-β-aryl vinyl halides. organic-chemistry.org This type of reaction involves nucleophilic substitution followed by a base-induced elimination, demonstrating how a simple benzyl bromide can be elaborated into a more functionalized product with high stereoselectivity. organic-chemistry.org The compound can also serve as a precursor in the synthesis of various derivatives by reacting with a wide range of nucleophiles, including amines, alcohols, and carbanions, thereby enabling the construction of intricate molecular architectures. The 3-ethyl group provides specific steric and electronic properties to the target molecule, which can be crucial for its final application.

Contributions to Pharmaceutical and Agrochemical Intermediates Research

The 3-ethylbenzyl scaffold, introduced via 1-(Bromomethyl)-3-ethylbenzene, is relevant in the development of new pharmaceutical and agrochemical agents. The compound serves as a key intermediate, allowing for the incorporation of this specific substituted aromatic group into biologically active molecules.

Benzyl bromides are frequently used as alkylating agents in the synthesis of potential therapeutic compounds. Research has shown that benzyl groups are integral to the structure of various biologically active molecules. For example, benzyl bromide derivatives are used to synthesize analogs of nostoclide lactones, which have exhibited moderate cytotoxic activity, making them of interest in cancer research. nih.gov

In other studies, benzyl chloride, a related benzyl halide, is used to alkylate quinoxaline (B1680401) systems to produce compounds with significant antiproliferative activity against several human cancer cell lines, including HeLa, HCT-116, and MCF-7. nih.gov Furthermore, the synthesis of benzoazepine derivatives, which are evaluated for antianxiety activities, can begin from precursors made using benzyl bromide derivatives. nih.gov These examples highlight a general strategy where a compound like 1-(Bromomethyl)-3-ethylbenzene could be employed to introduce the 3-ethylbenzyl group, potentially modifying the biological activity and pharmacokinetic properties of the target molecule.

| Precursor Class | Reaction Type | Resulting Biological Scaffold | Potential Application |

|---|---|---|---|

| Benzyl Bromide Derivative | Alkylation / Condensation | Nostoclide Analogues nih.gov | Cytotoxic Agents |

| Benzyl Halide | N-Alkylation | Benzyloxyquinoxalines nih.gov | Antiproliferative Agents |

| Benzyl Bromide Derivative | Multi-step Synthesis | Benzoazepines nih.gov | Antianxiety Agents |

While the core synthesis of benzodiazepines typically involves the condensation of precursors like o-phenylenediamines with ketones or other bifunctional reagents, benzyl halides play a crucial role in the diversification and functionalization of the benzodiazepine (B76468) scaffold. nih.gov N-alkylation is a common strategy to create novel derivatives with altered pharmacological profiles. figshare.com

Studies have demonstrated the use of benzyl bromide as an alkylating reagent for 1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions to produce N,N'-disubstituted products. researchgate.net Similarly, other research on benzodiazepine synthesis mentions the screening of various alkylating agents, including benzyl bromide, to modify related heterocyclic precursors. nih.gov Therefore, 1-(Bromomethyl)-3-ethylbenzene is a suitable reagent for the N-alkylation of a pre-formed benzodiazepine ring system. This reaction introduces the 3-ethylbenzyl group onto one of the nitrogen atoms of the diazepine (B8756704) ring, leading to the formation of novel derivatives for biological screening. This post-synthesis modification is a key strategy for expanding libraries of pharmacologically active compounds. figshare.comnih.gov

Role in Material Science Research and Polymer Chemistry

In the realm of material science, 1-(Bromomethyl)-3-ethylbenzene serves as a valuable molecule, particularly in the synthesis of specialty polymers and the monomers used to create them. Its utility is primarily linked to its function as an initiator in controlled radical polymerization processes.

1-(Bromomethyl)-3-ethylbenzene is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. cmu.eduacs.org In ATRP, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst (typically copper-based), generating a radical that initiates polymerization. acs.orgmdpi.com

As a monofunctional initiator, 1-(Bromomethyl)-3-ethylbenzene would be used to synthesize linear polymers with a 3-ethylbenzyl group at one end. This method allows for precise control over the polymer chain length and structure, which is essential for creating materials with enhanced and predictable characteristics. The use of multifunctional benzyl bromide initiators, such as tetra-(bromomethyl)benzene, to produce star-shaped polymers highlights the versatility of this class of initiators in creating complex polymer architectures. cmu.educmu.edu

| Initiator Type | Polymerization Method | Resulting Polymer Architecture | Key Advantage |

|---|---|---|---|

| 1-(Bromomethyl)-3-ethylbenzene | ATRP | Linear Polymer | Controlled molecular weight and low polydispersity acs.org |

| 1-Phenylethyl bromide | ATRP | Linear Polystyrene | Well-defined polymers with good chain-end functionality banglajol.info |

| Tetra-(bromomethyl)benzene | ATRP | Four-Armed Star Copolymer | Synthesis of non-linear, complex architectures cmu.edu |

| Hexakis(bromomethyl)benzene | ATRP | Six-Armed Star Polymer | Creation of high-functionality star polymers cmu.edu |

Beyond its role as an initiator, 1-(Bromomethyl)-3-ethylbenzene can be chemically transformed into valuable monomers for polymer production. A key example is its potential conversion to 3-ethylstyrene (B1682637). nih.govnist.gov Styrenic monomers are fundamental in the polymer industry, used to produce a vast range of materials, including polystyrene and various copolymers. The synthesis could proceed through an elimination reaction or via a Wittig-type reaction on an aldehyde derived from the starting benzyl bromide.

Additionally, the reactivity of the bromomethyl group allows for its conversion into other functional groups suitable for polymerization. For example, it can be converted to an aminomethyl group, which can then be used to synthesize specialized monomers for bioprobes or other functional materials. mdpi.com The ability to serve as a precursor to monomers like 3-ethylstyrene makes 1-(Bromomethyl)-3-ethylbenzene an important starting material for creating advanced polymers with tailored thermal and mechanical properties.

Synthesis of Multi-functional Linkers and Scaffolds

The strategic placement of a reactive bromomethyl group and a lipophilic ethyl group on a benzene (B151609) ring makes 1-(Bromomethyl)-3-ethylbenzene a valuable building block in the synthesis of multi-functional linkers and scaffolds in advanced organic synthesis. The bromomethyl group serves as a versatile handle for introducing the 3-ethylbenzyl moiety into larger molecular architectures through nucleophilic substitution reactions, while the ethyl group can influence the solubility, conformational flexibility, and non-covalent interactions of the resulting molecules.

The primary application of 1-(Bromomethyl)-3-ethylbenzene in this context is its use in alkylation reactions with various nucleophiles. These reactions are fundamental to constructing more complex molecular frameworks. For instance, its reaction with di- or poly-functional nucleophiles such as diamines, dithiols, or diols can lead to the formation of bifunctional linkers. These linkers can then be used to connect two different molecular entities, a common strategy in the development of chemical probes, drug-delivery systems, and materials science.

While specific research detailing the synthesis of multi-functional linkers directly from 1-(Bromomethyl)-3-ethylbenzene is not extensively documented in publicly available literature, its reactivity is analogous to that of similar benzyl bromides, such as 1,3-bis(bromomethyl)benzene (B165771) and 1,3,5-tris(bromomethyl)benzene, which are widely employed in the construction of molecular scaffolds and for bioconjugation. nih.govbldpharm.com The principles of these syntheses can be extrapolated to understand the potential applications of 1-(Bromomethyl)-3-ethylbenzene.

For example, the reaction of 1-(Bromomethyl)-3-ethylbenzene with a diamine would result in a secondary or tertiary amine linker, depending on the stoichiometry and reaction conditions. Such a reaction would proceed via a standard SN2 mechanism, with the amine nitrogen atom displacing the bromide ion. The resulting linker would possess two reactive sites: the remaining N-H proton (in the case of a primary diamine) and the potential for further functionalization of the aromatic ring.

A general representation of the synthesis of a simple bifunctional linker using 1-(Bromomethyl)-3-ethylbenzene and a generic diamine (H₂N-R-NH₂) is presented in the reaction scheme below.

Reaction Scheme: Synthesis of a Diamine-Based Linker

| Reactant 1 | Reactant 2 | Product | Reaction Type | Potential Application of Product |

| 1-(Bromomethyl)-3-ethylbenzene | H₂N-R-NH₂ (Generic Diamine) | 3-ethylbenzyl-N-(R)-N'-amine linker | Nucleophilic Substitution (Alkylation) | Building block for polymers, chelating agents, or drug conjugates. |

| 1-(Bromomethyl)-3-ethylbenzene | HS-R-SH (Generic Dithiol) | 3-ethylbenzyl-S-(R)-S'-thiol linker | Nucleophilic Substitution (Alkylation) | Component for self-assembled monolayers or metal-organic frameworks. |

It is important to note that while the reactivity of the bromomethyl group is well-established, the specific yields and reaction conditions for the synthesis of multi-functional linkers and scaffolds from 1-(Bromomethyl)-3-ethylbenzene would need to be empirically determined for each specific target molecule. The presence of the ethyl group is not expected to significantly hinder the reactivity of the bromomethyl group but will impact the physical and chemical properties of the final products.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of 1-(Bromomethyl)-3-ethylbenzene can be confirmed.

The ¹H NMR spectrum of 1-(Bromomethyl)-3-ethylbenzene is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The aliphatic region would contain signals for the ethyl and bromomethyl groups.

Aromatic Protons (Ar-H): The four aromatic protons are chemically non-equivalent and would appear in the range of δ 7.1-7.4 ppm. Due to their meta- and ortho-coupling relationships, they would likely present as a series of overlapping multiplets.

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are attached to an electron-withdrawing bromine atom and the aromatic ring. This environment results in a downfield shift, appearing as a sharp singlet around δ 4.5 ppm.

Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to two signals. The methylene (B1212753) (-CH₂-) protons, adjacent to the aromatic ring, would appear as a quartet around δ 2.7 ppm due to coupling with the three methyl protons. The methyl (-CH₃) protons would appear further upfield as a triplet around δ 1.2 ppm, resulting from coupling to the two methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Ar-H | ~7.1 - 7.4 | Multiplet (m) | 4H |

| -CH₂Br | ~4.5 | Singlet (s) | 2H |

| -CH₂CH₃ | ~2.7 | Quartet (q) | 2H |

| -CH₂CH₃ | ~1.2 | Triplet (t) | 3H |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1-(Bromomethyl)-3-ethylbenzene, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons of the ethyl and bromomethyl groups.

Aromatic Carbons: The six aromatic carbons would appear in the typical downfield region for sp²-hybridized carbons (δ 125-145 ppm). The carbon atom bearing the ethyl group (C3) would be found around δ 145 ppm, while the carbon bearing the bromomethyl group (C1) would be around δ 138 ppm. The remaining four aromatic CH carbons would resonate between δ 126-131 ppm.

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is attached to an electronegative bromine atom, causing it to be deshielded and appear around δ 33-35 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 29 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, appearing around δ 15 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, C-Et) | ~145 |

| Ar-C (quaternary, C-CH₂Br) | ~138 |

| Ar-C (methine, CH) | ~126 - 131 |

| -CH₂Br | ~33 - 35 |

| -CH₂CH₃ | ~29 |

| -CH₂CH₃ | ~15 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key cross-peak would be observed between the methylene quartet (δ ~2.7 ppm) and the methyl triplet (δ ~1.2 ppm) of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. columbia.edu It would show a correlation between the benzylic proton signal (δ ~4.5 ppm) and the benzylic carbon signal (δ ~33-35 ppm). Similarly, it would link the ethyl group's methylene protons (δ ~2.7 ppm) to their carbon (δ ~29 ppm) and the methyl protons (δ ~1.2 ppm) to their carbon (δ ~15 ppm). Each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

The benzylic protons (-CH₂Br) showing cross-peaks to the quaternary aromatic carbon they are attached to (C1) and the adjacent aromatic carbons (C2, C6).

The methylene protons of the ethyl group showing correlations to the quaternary aromatic carbon they are attached to (C3) and the adjacent aromatic carbons (C2, C4).

The aromatic protons showing correlations to neighboring aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectra provide complementary information based on the vibrations of molecular bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and bromomethyl groups would be observed in the 2850-3000 cm⁻¹ region. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations are characteristic and appear as sharp peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) for the CH₂ and CH₃ groups would be seen in the 1375-1465 cm⁻¹ range. Out-of-plane C-H bending for the substituted benzene ring gives strong absorptions in the 690-900 cm⁻¹ "fingerprint" region, which can be diagnostic of the 1,3- (meta) substitution pattern.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a moderate to strong absorption in the far-infrared region, typically between 500 and 680 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong (IR) |

| C-Br Stretch | 500 - 680 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information based on the fragmentation of the molecule. The molecular formula of 1-(Bromomethyl)-3-ethylbenzene is C₉H₁₁Br, with a monoisotopic mass of approximately 198.004 Da. nih.gov

Molecular Ion (M⁺): The mass spectrum would exhibit a characteristic molecular ion peak cluster due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This would result in two peaks of almost equal intensity at m/z 198 and m/z 200.

Base Peak: The most prominent fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine radical (•Br) to form a stable benzylic carbocation. Therefore, the base peak (most intense peak) is expected at m/z 119, corresponding to the [C₉H₁₁]⁺ (3-ethylbenzyl) cation. The stability of this cation is enhanced by the ethyl group.

Other Fragments: Another significant fragmentation would be the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) from the 3-ethylbenzyl cation to give a fragment at m/z 104. Further fragmentation of the aromatic ring could lead to smaller ions, though these are typically of lower intensity.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 198 / 200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of •Br from M⁺ (Base Peak) |

| 104 | [C₈H₈]⁺ | Loss of •CH₃ from [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ | Loss of C₂H₄ from [C₉H₁₁]⁺ (Tropylium ion) |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is an analytical technique that provides the definitive, three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and crystal packing information.

As 1-(Bromomethyl)-3-ethylbenzene is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require low-temperature crystallization techniques. To date, a single-crystal X-ray structure for this specific compound does not appear to have been reported in the crystallographic databases.

If a crystal structure were to be determined, it would provide unambiguous confirmation of the 1,3- substitution pattern on the benzene ring. It would also yield precise measurements of:

The C-Br bond length of the bromomethyl group.

The C-C bond lengths within the ethyl group and the aromatic ring.

The bond angles around the sp³-hybridized benzylic and ethyl carbons, as well as the sp²-hybridized aromatic carbons.

The planarity of the benzene ring and the orientation of the substituents relative to it.

Intermolecular interactions (e.g., van der Waals forces, potential Br···H contacts) that govern how the molecules pack together in the solid state.

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations focusing specifically on the compound 1-(Bromomethyl)-3-ethylbenzene are not publicly available. While extensive research exists on related molecules such as ethylbenzene (B125841), benzyl bromide, and other substituted benzenes, the specific data required to populate the requested article outline for 1-(Bromomethyl)-3-ethylbenzene—including optimized geometries, HOMO-LUMO gaps, vibrational frequencies, MEP maps, NBO analysis, and molecular dynamics simulations—could not be located.

The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the instructions, is therefore not possible without the primary research data from studies conducted on this specific compound. Creating such content would require fabricating data, which would be scientifically inaccurate.

General principles for the computational analysis of similar molecules can be summarized:

Density Functional Theory (DFT) Studies would be used to model the electronic structure of the molecule.

Geometry Optimization would identify the most stable three-dimensional structure, likely finding that the ethyl group's C-C bond is perpendicular to the plane of the benzene ring to minimize steric hindrance. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. wikipedia.orgwuxiapptec.com For a benzyl bromide derivative, the LUMO is expected to be localized on the benzylic carbon and the C-Br bond, indicating its susceptibility to nucleophilic attack. scispace.compearson.com

Vibrational Frequency Calculations would predict the molecule's infrared and Raman spectra. These calculated frequencies are often correlated with experimental spectra to confirm the structure and assign specific vibrational modes. researchgate.netnih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping would visualize the charge distribution on the molecule's surface. uni-muenchen.de This would identify electron-rich (negative potential, likely on the bromine atom and the π-system of the ring) and electron-poor (positive potential, likely on the hydrogens of the bromomethyl group) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis would provide insights into the bonding, hybridization, and charge transfer interactions within the molecule. uni-muenchen.de

Molecular Dynamics (MD) Simulations could be used to study the molecule's behavior over time in different environments (e.g., in a solvent), providing information on its conformational flexibility and interactions with other molecules. kummerlaender.eu A recent study on the similar compound 1-(bromomethyl)-3,5-dimethoxybenzene utilized MD simulations to evaluate structural rearrangements and chemical interactions. scielo.br

While these methodologies are standard, the specific quantitative results for 1-(Bromomethyl)-3-ethylbenzene are not available in the provided search results. Therefore, the requested article with detailed findings cannot be generated.

Computational and Theoretical Investigations of 1 Bromomethyl 3 Ethylbenzene

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Intermolecular Interactions

While direct computational studies on the conformational dynamics and intermolecular interactions of 1-(Bromomethyl)-3-ethylbenzene are not extensively available in the current body of scientific literature, valuable insights can be extrapolated from theoretical investigations of structurally related molecules, such as ethylbenzene (B125841) and various brominated aromatic compounds.

Conformational Dynamics:

The conformational flexibility of 1-(Bromomethyl)-3-ethylbenzene is primarily dictated by the rotation of the ethyl and bromomethyl groups attached to the benzene (B151609) ring.

For the ethyl group , studies on ethylbenzene have shown that the most stable conformation is one where the ethyl group is perpendicular to the plane of the benzene ring. researchgate.net The rotation around the C-C single bond connecting the ethyl group to the aromatic ring is not entirely free, and there exists a rotational barrier. Computational calculations using the B3LYP functional and the 6-311+G(d,p) basis set have estimated this barrier to be approximately 4.2 kJ/mol. cdnsciencepub.com This suggests that while rotation can occur, the molecule will preferentially adopt the lower-energy perpendicular conformation. It is reasonable to infer that the ethyl group in 1-(Bromomethyl)-3-ethylbenzene would exhibit similar conformational behavior, favoring a perpendicular orientation relative to the benzene ring to minimize steric hindrance.

| Computational Method | Basis Set | Calculated Rotational Barrier (kJ/mol) | Most Stable Conformation |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | 4.2 | Perpendicular |

Intermolecular Interactions:

The presence of a bromine atom and an aromatic ring in 1-(Bromomethyl)-3-ethylbenzene suggests the potential for a variety of non-covalent intermolecular interactions, which are crucial in determining the solid-state packing and physical properties of the compound. Studies on other brominated benzene derivatives have highlighted the importance of the following interactions:

C-H···Br and Br···Br Interactions: X-ray structure determinations of various bromo- and/or bromomethyl-substituted benzenes have revealed that the crystal packing is often dominated by C-H···Br hydrogen bonds and Br···Br halogen bonds. researchgate.net These interactions play a significant role in the supramolecular assembly of the molecules in the solid state.

C-Br···π Interactions: The bromine atom can act as a halogen bond donor and interact with the electron-rich π-system of the benzene ring of a neighboring molecule. This type of interaction is a key feature in the crystal engineering of halogenated organic compounds.

π-Stacking and C-H/π Interactions: Like other aromatic compounds, 1-(Bromomethyl)-3-ethylbenzene is expected to exhibit π-stacking interactions, where the aromatic rings of adjacent molecules align in a parallel-displaced manner. marquette.edu Additionally, C-H bonds from the ethyl and bromomethyl groups can interact with the π-face of the benzene ring (C-H/π interactions). marquette.edu

Computational studies on the bromobenzene (B47551) dimer have provided quantitative estimates for the binding energies of some of these interactions. For instance, calculations at the M06-2X/aug-cc-pVDZ level of theory have shown that π-stacked structures have binding energies in the range of -19 to -24 kJ/mol, while halogen-bonded isomers are more weakly bound, with energies between -6 and -9 kJ/mol. nih.gov These values provide a reasonable approximation of the strength of similar interactions that could be expected for 1-(Bromomethyl)-3-ethylbenzene.

| Interaction Type | Computational Method | Basis Set | Calculated Binding Energy (kJ/mol) |

|---|---|---|---|

| π-Stacking | M06-2X | aug-cc-pVDZ | -19 to -24 |

| Halogen Bonding | M06-2X | aug-cc-pVDZ | -6 to -9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies have been published for derivatives of 1-(Bromomethyl)-3-ethylbenzene, the principles of QSAR can be applied to understand how structural modifications of this scaffold might influence a particular biological endpoint.

A hypothetical QSAR study on derivatives of 1-(Bromomethyl)-3-ethylbenzene would involve the synthesis of a series of analogues with variations in their substituents on the benzene ring. These compounds would then be tested for a specific biological activity, such as cytotoxicity against a cancer cell line or inhibitory activity against a particular enzyme. The results of these biological assays, expressed numerically (e.g., as IC50 values), would then be correlated with calculated molecular descriptors that quantify various aspects of the molecules' structure and properties.

Potential Molecular Descriptors for QSAR Modeling:

For a series of 1-(Bromomethyl)-3-ethylbenzene derivatives, a range of descriptors could be employed in a QSAR model, including:

Electronic Descriptors: These describe the electronic properties of the molecules, such as Hammett constants (σ), dipole moment, and partial atomic charges. The electrophilic reactivity of the benzylic bromide is a key feature that could be modulated by substituents on the ring and would be an important descriptor to consider. nih.gov

Steric Descriptors: These relate to the size and shape of the molecules and their substituents. Examples include molar refractivity (MR) and Taft steric parameters (Es).

Hydrophobic Descriptors: The lipophilicity of the compounds, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial factor in drug absorption and distribution.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Illustrative QSAR Study:

To illustrate how a QSAR model for 1-(Bromomethyl)-3-ethylbenzene derivatives might be constructed, consider a hypothetical study on their cytotoxic activity. A series of derivatives with different substituents at the 4- and 6-positions of the benzene ring could be synthesized. Their cytotoxicity against a specific cancer cell line would be determined and expressed as log(1/IC50). A multiple linear regression (MLR) analysis could then be used to build a QSAR model.

The resulting QSAR equation might take the following general form:

log(1/IC50) = c1(logP) + c2(σ) + c3(MR) + constant

In this equation, the coefficients (c1, c2, c3) would indicate the relative importance of hydrophobicity, electronic effects, and steric properties, respectively, for the observed cytotoxic activity. A positive coefficient for logP, for instance, would suggest that more lipophilic compounds are more potent.

| Derivative Substituent (R) | log(1/IC50) | logP | Hammett Constant (σ) | Molar Refractivity (MR) |

|---|---|---|---|---|

| H | 4.5 | 3.8 | 0.00 | 55.0 |

| 4-Cl | 5.1 | 4.5 | 0.23 | 60.1 |

| 4-CH3 | 4.8 | 4.3 | -0.17 | 59.6 |

| 4-NO2 | 5.5 | 3.5 | 0.78 | 60.5 |

| 6-F | 4.7 | 3.9 | 0.06 | 55.2 |

Note: The data in Table 3 is purely illustrative to demonstrate the structure of a QSAR dataset and is not based on actual experimental results.

Such a QSAR model, once validated, could be used to predict the cytotoxic activity of new, unsynthesized derivatives of 1-(Bromomethyl)-3-ethylbenzene, thereby guiding the design of more potent compounds.

Advanced Analytical Techniques in Chemical Research

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate the components of a mixture. For a compound like 1-(Bromomethyl)-3-ethylbenzene, both gas and liquid chromatography serve as indispensable tools for its isolation and analysis.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Given that 1-(Bromomethyl)-3-ethylbenzene is a liquid with a defined boiling point, GC is highly suitable for assessing its purity and analyzing it within reaction mixtures. The technique separates compounds based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase.

In a typical GC analysis for purity, a small amount of the 1-(Bromomethyl)-3-ethylbenzene sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The choice of column is critical; a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often effective for separating aromatic compounds. The separation is influenced by the compound's boiling point and its interaction with the stationary phase. Impurities, such as starting materials (e.g., 3-ethyltoluene) or by-products from the bromination reaction, will have different retention times, allowing for their separation and detection.

The purity of the sample is determined by comparing the peak area of 1-(Bromomethyl)-3-ethylbenzene to the total area of all peaks in the chromatogram. A Flame Ionization Detector (FID) is commonly used for this purpose due to its high sensitivity to hydrocarbons and its wide linear range.

| Parameter | Typical Condition for Aromatic Compound Analysis |

| Technique | Gas Chromatography (GC) |

| Column | Capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | ~250 °C |

| Oven Program | Initial temp ~50-70°C, ramped to ~280-300°C |

| Detector | Flame Ionization Detector (FID) |

| Application | Purity assessment, detection of volatile impurities |

This table presents typical GC conditions for analyzing aromatic compounds similar to 1-(Bromomethyl)-3-ethylbenzene.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is used for both analytical and preparative purposes. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive. For 1-(Bromomethyl)-3-ethylbenzene, HPLC is particularly useful for purification on a larger scale (preparative HPLC) and for analytical quantification.

In analytical HPLC, the goal is to determine the purity or concentration of the compound. A reverse-phase setup is common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.com The components of the sample are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. A UV detector is highly effective for aromatic compounds like 1-(Bromomethyl)-3-ethylbenzene due to the presence of the benzene (B151609) ring, which absorbs UV light (typically monitored at wavelengths around 254 nm).

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate significant quantities of the pure compound from a mixture. This is invaluable for obtaining high-purity material for subsequent reactions or characterization. Method development often involves optimizing the mobile phase composition to achieve the best separation between the target compound and its impurities. For instance, a method developed for a similar compound, 1,3-Bis(bromomethyl)benzene (B165771), utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sigmaaldrich.com

| Parameter | Typical Condition for Aromatic Compound Analysis |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Mode | Reverse-Phase |

| Column | C18 or other nonpolar stationary phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Application | Analytical purity, preparative purification |

This table outlines typical HPLC conditions for the analysis and separation of aromatic compounds.

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful two-dimensional analysis, offering both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique is the gold standard for the definitive identification of volatile organic compounds. After compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint.

For 1-(Bromomethyl)-3-ethylbenzene (molar mass: 199.09 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z ≈ 198/200, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragmentation patterns would likely include:

Loss of a bromine atom: leading to a fragment at m/z = 119 (the ethylbenzyl cation, C₉H₁₁⁺). This is often a very prominent peak for benzyl (B1604629) bromides.

Loss of the ethyl group: resulting in a fragment corresponding to bromomethylbenzene.

Tropylium ion formation: a common rearrangement for benzyl compounds, potentially leading to a fragment at m/z = 91.

GC-MS is not only used for identification but also for quantification, especially at trace levels, by operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.

| Property | Expected Value/Fragment for 1-(Bromomethyl)-3-ethylbenzene |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| Expected Molecular Ion (M+) | m/z ≈ 198 and 200 (due to ⁷⁹Br/⁸¹Br isotopes) |

| Major Expected Fragment | m/z = 119 ([M-Br]⁺, ethylbenzyl cation) |

| Other Potential Fragments | m/z = 91 (Tropylium ion) |

This table details the expected mass spectrometry data for 1-(Bromomethyl)-3-ethylbenzene.

While 1-(Bromomethyl)-3-ethylbenzene itself is amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes essential when analyzing its non-volatile derivatives or when it is present in complex, non-volatile matrices. Alkyl halides, including benzyl bromides, are highly reactive and are often used to synthesize other molecules by reacting them with nucleophiles. The resulting products (e.g., ethers, esters, amines) may be less volatile or thermally stable, making LC-MS the ideal analytical tool.

In LC-MS, compounds are separated via HPLC and then introduced into a mass spectrometer through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are "soft" ionization techniques that often leave the molecular ion intact. This is particularly useful for confirming the molecular weight of a synthesized derivative.

Furthermore, for trace-level detection of 1-(Bromomethyl)-3-ethylbenzene itself, a derivatization strategy followed by LC-MS/MS analysis can be employed. This involves reacting the compound with a specific reagent to form a derivative that is more easily ionized and detected by the mass spectrometer, a technique that enhances sensitivity and allows for robust quantification at very low levels. This approach is valuable in screening for genotoxic impurities in pharmaceutical ingredients, where alkylating agents like benzyl bromides are of significant concern.

Future Directions and Emerging Research Opportunities

Sustainable Synthesis Methodologies and Green Chemistry Principles

The synthesis of 1-(Bromomethyl)-3-ethylbenzene and its subsequent use are being re-evaluated through the lens of green chemistry, aiming to reduce environmental impact and improve safety. beilstein-journals.orgresearchgate.net

Continuous Flow Technology : Photochemical benzylic bromination, a common method to synthesize compounds like 1-(Bromomethyl)-3-ethylbenzene, is being adapted to continuous flow reactors. digitellinc.comapolloscientific.co.uk This technology offers significant advantages over traditional batch processes, including improved safety, uniform irradiation, better heat transfer, and enhanced scalability. acs.orgrsc.org Flow chemistry allows for the use of in situ generated bromine from sources like NaBrO₃/HBr, minimizing the handling of hazardous reagents and reducing waste. rsc.org It also enables the elimination of harmful chlorinated solvents like carbon tetrachloride (CCl₄), replacing them with greener alternatives such as acetonitrile (B52724). acs.orgorganic-chemistry.org

Atom Economy and Waste Minimization : A core principle of green chemistry is maximizing atom economy—the efficiency of converting reactants into the final product. jddhs.com Catalytic C-H activation strategies are inherently more atom-economical than traditional syntheses that require pre-functionalization steps. unito.it Furthermore, sustainable practices focus on reducing Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product. digitellinc.com The shift to solvent-free reactions or the use of water as a solvent, where feasible, dramatically improves the green metrics of a synthetic process. unito.ituni-saarland.de

Energy Efficiency : Green chemistry also prioritizes energy conservation. beilstein-journals.org Photochemical reactions in flow reactors can often be conducted at or near ambient temperature, powered by energy-efficient LEDs, reducing the energy consumption associated with heating required for thermally initiated reactions. rsc.org Microwave-assisted synthesis is another energy-efficient technique being explored to accelerate reactions. uni-saarland.de

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by transforming how chemists approach reaction discovery and optimization. mdpi.com

Reaction Outcome and Condition Prediction : ML models, particularly deep neural networks, are being trained on vast chemical reaction databases (like Reaxys) to predict the major products of a reaction given the reactants and reagents. acs.orgacs.org These models can also recommend optimal reaction conditions, including the most suitable catalysts, solvents, and temperatures, potentially surpassing the intuition of experienced chemists. mdpi.combeilstein-journals.org For a substrate like 1-(Bromomethyl)-3-ethylbenzene, an ML model could predict the outcomes of a novel cross-coupling reaction or suggest conditions to maximize the yield of a desired product. rsc.org

Accelerating Discovery with Global and Local Models : AI-driven approaches can be categorized into global and local models. beilstein-journals.org Global models leverage large, diverse datasets to suggest initial reaction conditions for entirely new transformations. beilstein-journals.org Local models are then used to fine-tune the specific parameters for a particular reaction family, such as optimizing the yield of a Suzuki coupling with a specific 1-(Bromomethyl)-3-ethylbenzene derivative. beilstein-journals.org This combination accelerates the process of moving from a theoretical reaction to a practical, high-yielding synthetic procedure.

Automated Synthesis : The integration of ML algorithms with robotic platforms is leading to the development of "self-driving" laboratories. beilstein-journals.org These automated systems can design an experimental plan, execute the reactions, analyze the results in real-time, and use the new data to inform the next set of experiments, creating a closed loop for rapid optimization and discovery. mdpi.com

Advanced Characterization Techniques for Reaction Intermediates

Understanding reaction mechanisms is crucial for improving and controlling chemical transformations. The transient and often highly reactive nature of intermediates necessitates the use of advanced, in situ characterization techniques.

In Situ Spectroscopy : Techniques that monitor reactions as they happen provide invaluable mechanistic insights.

NMR Spectroscopy : In situ LED-NMR spectroscopy can be used to directly observe and quantify reactants, intermediates, and products in photochemical reactions, such as the benzylic photobromination used to form 1-(Bromomethyl)-3-ethylbenzene. capes.gov.br This has been used to elucidate competing radical and ionic pathways of overbromination. capes.gov.br

Infrared (IR) Spectroscopy : Attenuated Total Reflectance (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy allow for the real-time monitoring of species in the liquid phase or adsorbed on a catalyst surface, even under high pressure and temperature. uu.nl These methods can identify key intermediates in catalytic oxidations or hydrogenations involving benzylic functional groups.

X-ray Absorption Spectroscopy (XAS) : For reactions involving metal catalysts, operando XAS performed at a synchrotron light source can provide detailed information about the oxidation state and local coordination environment of the metal active site under actual working conditions. d-nb.info

Detection of Radical Intermediates : Many reactions involving 1-(Bromomethyl)-3-ethylbenzene, such as Grignard reagent formation or photoredox catalysis, proceed through radical intermediates. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing these paramagnetic species. Low-temperature ESR studies on the reaction of benzyl (B1604629) halides with magnesium have successfully identified benzyl radicals and ion-radical pairs on the metal surface.

Table 2: Advanced Techniques for Studying Reaction Intermediates

| Technique | Information Provided | Example Application |

|---|---|---|

| In Situ LED-NMR | Real-time concentration of species in photochemical reactions. capes.gov.br | Mechanistic study of benzylic photobromination. capes.gov.br |

| In Situ ATR-IR/DRIFT | Identification of adsorbed species and intermediates on catalyst surfaces. uu.nl | Monitoring the course of benzyl alcohol oxidation. uu.nl |

| Operando XAS | Oxidation state and coordination environment of metal catalysts during reaction. d-nb.info | Characterizing the active state of a catalyst in a cross-coupling reaction. d-nb.info |

| ESR Spectroscopy | Detection and characterization of paramagnetic radical intermediates. | Identifying radical species in Grignard reagent formation from benzyl halides. |

Development of Smart Materials Utilizing 1-(Bromomethyl)-3-ethylbenzene Derivatives